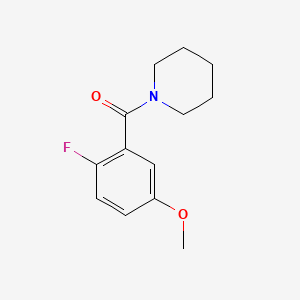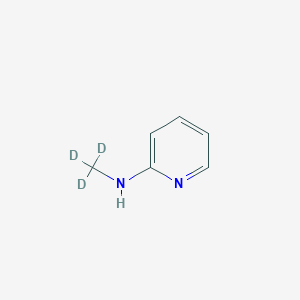
2-(Methylamino-d3)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino-d3)-pyridine is a deuterated analog of 2-(methylamino)pyridine, where the hydrogen atoms in the methylamino group are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino-d3)-pyridine typically involves the deuteration of 2-(methylamino)pyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process can be carried out using deuterated solvents and catalysts to facilitate the exchange reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterated reagents and ensure the complete exchange of hydrogen atoms with deuterium.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino-d3)-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(Methylamino-d3)-pyridine is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a labeled compound in spectroscopic studies to investigate reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 2-(Methylamino-d3)-pyridine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological activity. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)pyridine: The non-deuterated analog with similar chemical properties but different spectroscopic characteristics.
4-Methylamino-d3 Antipyrine: Another deuterated compound used in pharmaceutical research.
2-(Methylamino-d3)-3’,4’-(methylenedioxy)butyrophenone: A deuterated compound used as an analytical reference material.
Uniqueness
2-(Methylamino-d3)-pyridine is unique due to its deuterium labeling, which provides distinct advantages in stability and spectroscopic analysis. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
Properties
Molecular Formula |
C6H8N2 |
|---|---|
Molecular Weight |
111.16 g/mol |
IUPAC Name |
N-(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8)/i1D3 |
InChI Key |
SVEUVITYHIHZQE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=CC=CC=N1 |
Canonical SMILES |
CNC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
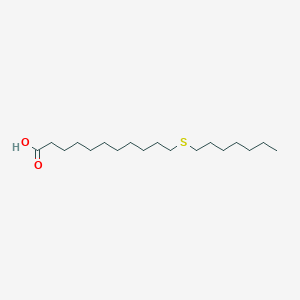
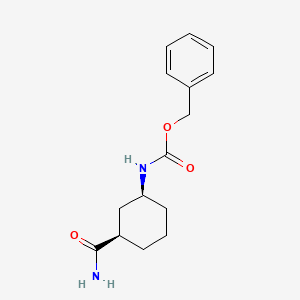
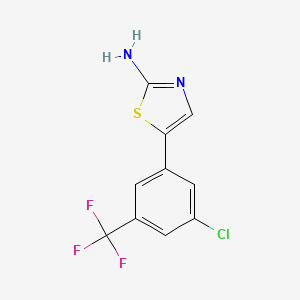
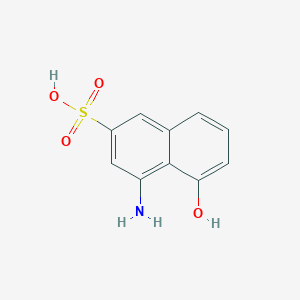
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

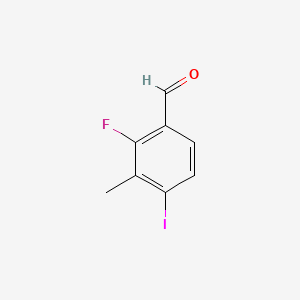
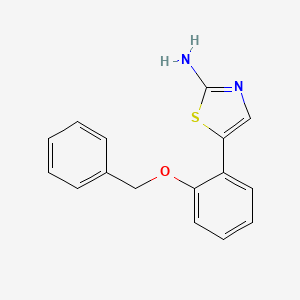
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
